2-Trifluoromethylcycloheptanone
Overview
Description
Synthesis Analysis
A new one-pot synthesis of 2-trifluoromethylated compounds has been reported . This synthesis starts from an activated β-dicarbonyl analogue, an aromatic amine, and a ketone . The key step of this multicomponent reaction involves the formation of a 3-perfluoroalkyl-N,N’-diaryl-1,5-diazapentadiene intermediate .Molecular Structure Analysis
The molecular structure of 2-Trifluoromethylcycloheptanone is represented by the formula C8H11F3O .Chemical Reactions Analysis
Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .Physical and Chemical Properties Analysis
This compound has physical and chemical properties typical of a white crystalline substance. More specific properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Organic Synthesis and Catalysis
Trifluoromethyl groups, including those in structures like 2-Trifluoromethylcycloheptanone, are pivotal in organic chemistry due to their electron-withdrawing properties and ability to influence the physical and chemical properties of molecules. For instance, the study on the use of scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst highlights the importance of trifluoromethylated compounds in enhancing the efficiency of acylation reactions, applicable to a wide range of primary, secondary, and tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Photoredox Catalysis
Trifluoromethyl groups are also significant in the development of new protocols for trifluoromethylation reactions, essential for creating compounds with pharmaceutical and agrochemical applications. Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds demonstrates the versatility of trifluoromethylated reagents in facilitating these reactions under mild conditions, indicating the potential for this compound to be involved in similar transformations (Koike & Akita, 2016).
Environmental Studies
The environmental fate and transport of perfluorinated compounds, including trifluoromethylated compounds, are critical areas of research due to their persistence and bioaccumulation potential. Studies on the occurrence of perfluorinated compounds in the atmosphere across Asia emphasize the need to understand the environmental impacts of these chemicals, which may extend to compounds like this compound (Li et al., 2011).
Future Directions
Mechanism of Action
Target of Action
It is known that trifluoromethyl groups are often used in pharmaceuticals due to their unique properties . They can affect the pKa value of nearby functional groups, which can influence the interaction with biological targets .
Mode of Action
Trifluoromethyl groups are known to exhibit various pharmacological activities . For instance, fluoxetine, a drug containing a trifluoromethyl group, blocks the reuptake of serotonin by inhibiting the reuptake transporter protein, thereby preventing inflammation .
Biochemical Pathways
Compounds containing trifluoromethyl groups can influence a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetics of other trifluoromethyl-containing compounds have been investigated .
Result of Action
Trifluoromethyl groups can have a significant impact on the properties of pharmaceutical compounds, influencing their efficacy and safety .
Action Environment
The properties of trifluoromethyl groups can be influenced by various factors, including ph, temperature, and the presence of other chemical groups .
Properties
IUPAC Name |
2-(trifluoromethyl)cycloheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFKBPXGOUFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479456 | |
Record name | 2-Trifluoromethylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60719-13-3 | |
Record name | 2-Trifluoromethylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)cycloheptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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